![molecular formula C13H12BrN3O B2693249 N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415562-59-1](/img/structure/B2693249.png)
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-6989, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to possess potent antitumor activity and has been studied extensively for its potential as a therapeutic agent for various types of cancers.
Wirkmechanismus
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. Specifically, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of these proteins, preventing them from interacting with acetylated histones and thereby inhibiting the transcription of genes that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of PARP. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest in the G1 phase. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent antitumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has a relatively low toxicity profile, making it a promising candidate for cancer therapy. However, one limitation of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility in aqueous solutions, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins, which may lead to improved cancer therapies. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which may help to guide patient selection for clinical trials. Finally, the combination of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy and reduce the likelihood of drug resistance.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-3-oxobutanamide. This intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine to yield the final product, N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, lung, and prostate cancer. It has been shown to possess potent antitumor activity by inhibiting the activity of bromodomain-containing proteins, which play a key role in the regulation of gene expression. N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRHSLSYHNADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.